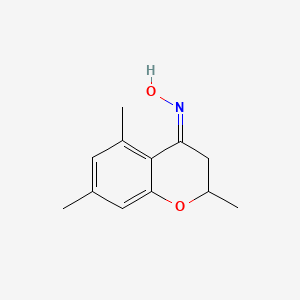
2,5,7-Trimethylchroman-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7-Trimethylchroman-4-one oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine group attached to a carbon atom of a carbonyl group. This compound is derived from 2,5,7-trimethylchroman-4-one, a chromanone derivative. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,5,7-Trimethylchroman-4-on-oxim beinhaltet typischerweise die Reaktion von 2,5,7-Trimethylchroman-4-on mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumacetat. Die Reaktion wird in einem wässrigen oder alkoholischen Medium bei erhöhten Temperaturen durchgeführt, um die Bildung des Oxims zu ermöglichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Oximen beinhaltet oft die Verwendung von Ammoximierungsverfahren, bei denen Ketone oder Aldehyde mit Ammoniak und Wasserstoffperoxid in Gegenwart eines Katalysators wie Titansilicat reagieren. Dieses Verfahren ist effizient und liefert hochreine Oxime .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,5,7-Trimethylchroman-4-on-oxim durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Oxime können mit Oxidationsmitteln wie Natriumhypochlorit zu Nitrilen oxidiert werden.
Reduktion: Die Reduktion von Oximen kann zu Aminen führen, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Oxime können an Substitutionsreaktionen teilnehmen, bei denen die Hydroxylamingruppe durch andere funktionelle Gruppen ersetzt wird
Häufige Reagenzien und Bedingungen
Oxidation: Natriumhypochlorit, Essigsäure.
Reduktion: Lithiumaluminiumhydrid, Ethanol.
Substitution: Verschiedene Alkylhalogenide, Basen wie Natriumhydroxid
Wichtigste gebildete Produkte
Oxidation: Nitrile.
Reduktion: Amine.
Substitution: Substituierte Oxime mit verschiedenen funktionellen Gruppen
Wissenschaftliche Forschungsanwendungen
2,5,7-Trimethylchroman-4-on-oxim hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht für sein Potenzial als Enzyminhibitor und seine Rolle in biochemischen Stoffwechselwegen.
Industrie: Wird in der Produktion von Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2,5,7-Trimethylchroman-4-on-oxim beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen. Zum Beispiel sind Oxime bekannt dafür, Acetylcholinesterase zu reaktivieren, ein Enzym, das durch Organophosphorverbindungen gehemmt wird. Diese Reaktivierung erfolgt durch den nukleophilen Angriff des Oxims auf das phosphorylierte Enzym, was zur Freisetzung der Phosphatgruppe und zur Wiederherstellung der Enzymaktivität führt .
Wirkmechanismus
The mechanism of action of 2,5,7-trimethylchroman-4-one oxime involves its interaction with specific molecular targets, such as enzymes. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pralidoxim: Ein Oxime, das als Gegenmittel bei Organophosphatvergiftungen verwendet wird.
Obidoxim: Ein weiteres Oxime mit ähnlichen reaktivierenden Eigenschaften.
Einzigartigkeit
2,5,7-Trimethylchroman-4-on-oxim ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. das Vorhandensein von drei Methylgruppen am Chromanonring, was zu seinen unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten im Vergleich zu anderen Oximen beitragen kann .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
(NZ)-N-(2,5,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO2/c1-7-4-8(2)12-10(13-14)6-9(3)15-11(12)5-7/h4-5,9,14H,6H2,1-3H3/b13-10- |
InChI-Schlüssel |
PKTNFMVMFXRMFK-RAXLEYEMSA-N |
Isomerische SMILES |
CC1C/C(=N/O)/C2=C(C=C(C=C2O1)C)C |
Kanonische SMILES |
CC1CC(=NO)C2=C(C=C(C=C2O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















